molecular formula C22H22N4O2S B2885044 3-butyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 2034275-03-9

3-butyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No. B2885044
CAS RN: 2034275-03-9
M. Wt: 406.5
InChI Key: KYZHARPZOVIZAQ-UHFFFAOYSA-N
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Description

3-butyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a quinazolinone derivative that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a heterocyclic compound that contains a quinazolinone core structure, which is a common scaffold in many biologically active compounds. In

Scientific Research Applications

Antimicrobial Applications

Quinazolinone derivatives, including structures similar to the specified compound, have demonstrated notable antimicrobial properties. A study by Gupta et al. (2008) synthesized and screened several 3-[5-(4-substituted)phenyl-1,3,4-oxadiazole-2-yl]-2-styryl quinazolin-4(3H)-one derivatives for antibacterial activity against various bacterial strains, such as Staphylococcus aureus and Escherichia coli, and antifungal activity against fungi like Aspergillus niger. The study revealed that these compounds exhibited better antibacterial than antifungal activities, suggesting their potential as antimicrobial agents (V. Gupta, S. Kashaw, V. Jatav, P. Mishra, 2008).

Corrosion Inhibition

In another study, Errahmany et al. (2020) explored the efficacy of quinazolinone derivatives as corrosion inhibitors for mild steel in an acidic medium. Their findings indicated that these compounds are effective corrosion inhibitors, with inhibition efficiencies that increase with concentration. This suggests a potential application of quinazolinone derivatives in protecting metals from corrosion, which is vital for extending the lifespan of metal structures and components (N. Errahmany et al., 2020).

Analgesic and Anti-inflammatory Activities

Research into the analgesic and anti-inflammatory properties of quinazolinone derivatives has shown promising results. Alagarsamy et al. (2008) synthesized a series of novel 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones and evaluated their H(1)-antihistaminic activity, indicating potential for these compounds in treating conditions related to histamine-induced bronchospasm with minimal sedation. These findings suggest the utility of quinazolinone derivatives in developing new therapeutic agents for pain and inflammation management (V. Alagarsamy, D. Shankar, S. Murugesan, 2008).

properties

IUPAC Name

3-butyl-2-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2S/c1-3-4-12-26-21(27)17-10-5-6-11-18(17)23-22(26)29-14-19-24-20(25-28-19)16-9-7-8-15(2)13-16/h5-11,13H,3-4,12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYZHARPZOVIZAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-butyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

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